CLK1 Potency vs. TG003
CLK1-IN-2 (Compound 27a) demonstrates a selectivity factor of 84 over CLK2 and 8 over CLK4, a profile not achieved by any previously reported CLK1 inhibitor [1]. In contrast, the widely used inhibitor TG003 exhibits only a 10-fold selectivity over CLK2 and is actually more potent against CLK4 (IC50 15 nM vs 20 nM for CLK1) . Another advanced inhibitor, CLK1-IN-3, while potent, shows reduced CLK2 selectivity (8.4-fold) and poor CLK4 selectivity (21.6-fold) .
| Evidence Dimension | Selectivity ratio (fold difference in IC50) |
|---|---|
| Target Compound Data | CLK1-IN-2: CLK2/CLK1 = 84, CLK4/CLK1 = 8 |
| Comparator Or Baseline | TG003: CLK2/CLK1 = 10, CLK4/CLK1 = 0.75 (more potent on CLK4) | CLK1-IN-3: CLK2/CLK1 = 8.4, CLK4/CLK1 = 21.6 |
| Quantified Difference | CLK1-IN-2 has 8.4-fold better CLK2 selectivity than TG003 and 10-fold better than CLK1-IN-3. |
| Conditions | In vitro kinase inhibition assays (specific assay conditions as reported in respective publications). |
Why This Matters
High CLK2/CLK4 selectivity ensures that observed phenotypic effects can be confidently attributed to CLK1 inhibition, eliminating the confounding influence of closely related kinases.
- [1] El-Gamil DS, et al. Discovery of novel 5-methoxybenzothiophene hydrazides as metabolically stable Clk1 inhibitors with high potency and unprecedented Clk1 isoenzyme selectivity. Eur J Med Chem. 2023 Feb 5;247:115019. View Source
